7-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one

mGluR2 allosteric modulation stereochemistry-activity relationship chiral building block procurement

SAR studies on mGluR2 NAMs require the 7-methyl-4-oxo core; non-oxo or des-methyl analogs are inactive. Procure this validated pharmacophoric scaffold to avoid confounding stereochemical variables. - Enantiopure (7S) form (CAS 1639901-79-3) matches lead compound 11 (IC50 8.9 nM) for CNS-penetrant candidate optimization. - Racemic & (7R) forms also available for parallel library synthesis against A549 lung cancer cells. - MW 151.17 Da, TPSA 50.2 Ų, XLogP3 0-optimal CNS MPO profile for fragment-based discovery.

Molecular Formula C7H9N3O
Molecular Weight 151.17 g/mol
Cat. No. B13681236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one
Molecular FormulaC7H9N3O
Molecular Weight151.17 g/mol
Structural Identifiers
SMILESCC1CNC(=O)C2=CC=NN12
InChIInChI=1S/C7H9N3O/c1-5-4-8-7(11)6-2-3-9-10(5)6/h2-3,5H,4H2,1H3,(H,8,11)
InChIKeyKACPQTXKKIQJLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one: Core Scaffold for mGluR Modulators and Anticancer Agents


7-Methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one (CAS 1962095-98-2) is a chiral, fused heterocyclic building block featuring a pyrazolo[1,5-a]pyrazine core with a single methyl substituent at the 7-position and a lactam carbonyl at the 4-position [1]. This scaffold represents the minimal pharmacophoric core of the 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one series, which has been validated as a privileged template for developing negative allosteric modulators (NAMs) of mGluR2, positive allosteric modulators (PAMs) of mGlu5, and antiproliferative agents against A549 lung cancer cells [2][3][4]. The compound is commercially available in both racemic and enantiomerically pure (7S and 7R) forms, making it a versatile intermediate for structure–activity relationship (SAR) programs .

mGluR2 / mGlu5 allosteric modulator SAR programs
A549 antiproliferative library synthesis
Enantiopure (7S) or (7R) building block for stereochemical SAR
CNS lead-like fragment with balanced physicochemical profile

Why 7-Methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one Cannot Be Replaced by Other Pyrazolopyrazinone Cores in SAR Campaigns


Subtle structural modifications on the 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one scaffold produce dramatic shifts in target potency, selectivity, and pharmacokinetic profile [1]. In the mGluR2 NAM series, SAR evolution from the initial hit to the optimized lead (compound 11, a 7-methyl-3,5-disubstituted derivative) required a 100-fold improvement in potency, achieved through iterative substitution at the 3-, 5-, and 7-positions [1]. The 7-methyl substituent directly influences the conformational preference of the fused ring system and the spatial orientation of the pendant amide NH, which is critical for hydrogen-bonding interactions with the allosteric pocket [1]. Substituting the 7-methyl group with larger alkyl moieties, or using the non-oxo 7-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold, abolishes or severely attenuates mGluR2 NAM activity [2]. Furthermore, the (7S) and (7R) enantiomers of 7-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one are expected to exhibit differing pharmacological profiles at chiral biological targets, as demonstrated by the enantioselective development of compound 11 (7S configuration) . Generic substitution with other pyrazolopyrazinone cores lacking the specific 7-methyl-4-one substitution pattern is therefore not a viable procurement strategy for reproducible lead optimization.

Stereochemical mismatch
Racemic or opposite enantiomer may not reproduce (7S)-configured mGluR2 NAM potency profile
4-Oxo pharmacophore requirement
Non-oxo pyrazolopyrazine cores lack the essential H-bond acceptor for mGluR allosteric modulation
Substituent-dependent activity
Larger 7-alkyl or des-methyl analogs may shift conformational preference and attenuate target engagement

Quantitative Differentiation Evidence for 7-Methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one Against Its Closest Analogs


Enantiomeric Purity Defines Pharmacological Trajectory: (7S) vs. (7R) Configuration Comparison

The 7-methyl substituent introduces a stereogenic center into the dihydropyrazolopyrazinone scaffold. In the Janssen/Vanderbilt mGluR2 NAM program, the optimized clinical candidate compound 11 (mGluR2 modulator 5) bears the (7S) configuration and achieves an IC50 of 8.9 nM at mGluR2 [1]. The corresponding (7R) enantiomer, while not explicitly reported for compound 11, is predicted to show significantly reduced or no activity based on the stereochemical SAR established for related 7-substituted analogs in the patent literature, where inversion of the 7-position stereocenter frequently results in >10-fold loss of binding affinity [2]. Procuring the racemic mixture (CAS 1962095-98-2) versus enantiopure (7S, CAS 1639901-79-3; or 7R, CAS 1874176-53-0) forms dictates whether downstream SAR programs can access the clinically validated potency trajectory [3].

Enantiomeric potency context Class-level
(7S) core: IC₅₀ 8.9 nM vs (7R) predicted >100 nM
Reported stereochemistry-activity relationship context
Class-level inference; confirm with pure enantiomers
mGluR2 allosteric modulation stereochemistry-activity relationship chiral building block procurement

4-Oxo Group Differentiates mGluR2 Pharmacophore from Non-Oxo Pyrazolo[1,5-a]pyrazine Scaffolds

The 4-oxo group of 7-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one provides a hydrogen-bond acceptor and a secondary amide NH donor that are essential for binding to the mGluR2 allosteric pocket [1]. In contrast, 7-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (CAS 1187027-13-9), which lacks the 4-oxo group, contains a basic tertiary amine at the 4-position and a non-planar ring geometry . The Janssen patent WO2014195311 explicitly defines the 4-oxo-6,7-dihydro scaffold as the active core, with non-oxo analogs excluded from biological claims due to loss of mGluR2 NAM activity [2]. This structural requirement is consistent across mGluR2 NAM and mGlu5 PAM chemotypes: the carbonyl oxygen engages in a key hydrogen bond with the receptor, and its removal ablates all measurable allosteric modulation [1][2].

4-Oxo vs non-oxo core Class-level
4-Oxo: mGluR2 NAM activity; Non-oxo: no activity reported
4-Oxo group prerequisite for mGluR2/mGlu5 modulation context
Based on patent SAR; verify experimentally
mGluR2 NAM pharmacophore hydrogen-bond donor scaffold comparison

Physicochemical Property Comparison: Lipophilicity (XLogP3) and Hydrogen-Bonding Capacity vs. Non-Oxo and Des-Methyl Analogs

The computed XLogP3 of (7S)-7-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one is 0, with a topological polar surface area (TPSA) of 50.2 Ų, placing it within the favorable CNS drug-like space defined by the CNS MPO scoring system [1][2]. The non-oxo 7-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (C₇H₁₁N₃, MW 137.18) has a higher computed XLogP3 (~0.7) and a significantly higher basicity due to the tertiary amine (pKa ~8–9), which increases P-glycoprotein efflux susceptibility and reduces CNS penetration . The des-methyl parent scaffold, 6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one (C₆H₇N₃O, MW 137.14), lacks the stereogenic center and has a lower XLogP3 (~-0.2), reducing its membrane permeability potential. The 7-methyl-4-one scaffold thus occupies a 'sweet spot' balancing lipophilicity, hydrogen-bonding capacity (1 HBD, 2 HBA), and conformational constraint (rotatable bond count = 0) [1].

CNS drug-likeness profile Reported
XLogP3 = 0; TPSA = 50.2 Ų; HBD = 1; HBA = 2
Supports CNS lead-likeness selection context
Computed values; confirm experimentally
drug-likeness CNS multiparameter optimization score building block physicochemical properties

A549 Lung Cancer Cell Growth Inhibition: 7-Methyl Scaffold Derivatives vs. Unsubstituted Core

Zhang et al. (2008) reported that pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives inhibit A549 lung cancer cell growth in a dose- and time-dependent manner, with the most potent compound 3o (5-benzyl-2-(4-chlorophenyl) derivative) achieving significant growth suppression [1]. While the 7-methyl unsubstituted core was not directly tested, the SAR study established that substitution at multiple positions (2-, 5-, 6-, and 7-) is required for antiproliferative activity; the unsubstituted core scaffold is essentially inactive [1][2]. The 7-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one building block provides the correct oxidation state and substitution vector at the 7-position to enable the synthesis of 7-substituted analogs that would be inaccessible from the simpler 6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one starting material .

A549 antiproliferative context Data to verify
No direct IC₅₀ for unsubstituted core; derivatives require 7-substitution
Core serves as precursor for cell-model compound libraries
Verify antiproliferative activity after functionalization
antiproliferative activity non-small cell lung cancer SAR building block

High-Value Procurement Scenarios for 7-Methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one


Stereochemically Defined mGluR2 Negative Allosteric Modulator Lead Optimization

Medicinal chemistry teams pursuing mGluR2 NAMs for cognitive disorders should procure enantiopure (7S)-7-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one (CAS 1639901-79-3) as the starting scaffold. The (7S) stereochemistry matches that of compound 11 (IC50 8.9 nM), the most advanced mGluR2 NAM from the Janssen/Vanderbilt series with demonstrated oral bioavailability and in vivo efficacy in rodent cognition models [1]. Using the racemate or the (7R) enantiomer would introduce confounding stereochemical variables and likely yield inferior SAR outcomes based on patent trends [2].

Antiproliferative Library Synthesis Targeting A549 Non-Small Cell Lung Cancer

The 7-methyl-4-one core serves as a versatile template for parallel synthesis of pyrazolo[1,5-a]pyrazin-4(5H)-one libraries via microwave-assisted or conventional cyclization with amines and carbonyl electrophiles [1]. The preinstalled 7-methyl chiral center allows for the generation of enantiomerically defined compound collections for screening against A549 and H322 lung cancer cell lines, where 2,5-disubstituted derivatives have shown dose-dependent growth inhibition [1][2].

CNS Drug Discovery Building Block with Optimal MPO Profile

With XLogP3 = 0, TPSA = 50.2 Ų, and molecular weight of 151.17 Da, 7-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one resides within the optimal range of the CNS Multiparameter Optimization (MPO) desirability space [1][2]. This makes it an attractive core for fragment-based drug discovery (FBDD) and scaffold-hopping exercises aimed at CNS-penetrant programs beyond mGlu receptors, including other class C GPCRs and kinase targets [2].

Differentiation from Non-Oxo Pyrazolo[1,5-a]pyrazine Scaffolds in Allosteric Modulator Programs

For research groups evaluating pyrazolo[1,5-a]pyrazine-based libraries, the presence of the 4-oxo group is non-negotiable for mGluR allosteric modulation. The non-oxo 7-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold (CAS 1187027-13-9) is explicitly excluded from mGluR2 NAM patent claims due to lack of activity [1]. Procurement of the 4-oxo variant (CAS 1962095-98-2) is therefore mandatory for any program targeting metabotropic glutamate receptors [2].

Application
Selection Property
Validation Focus
mGluR2 NAM lead optimization studies
Enantiopure (7S) starting material
Stereochemical SAR and mGluR2 potency assay context
A549 lung cancer cell-model studies
7-methyl-4-one scaffold with chiral handle
Antiproliferative library synthesis and cell-viability endpoints
CNS drug discovery fragment-based studies
Physicochemical profile (XLogP3, TPSA)
CNS MPO desirability and permeability assessment
mGluR allosteric modulator core selection
Presence of 4-oxo group
Target engagement verification vs non-oxo controls
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